1-(Propoxymethyl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(propoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-2-6-12-7-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
HVARHOUMCSQBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1(CCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxymethylation
Treatment of cyclobutane intermediates with formaldehyde under basic conditions introduces a hydroxymethyl group. For example, CN101555205B demonstrates hydroxymethylation using glycol and dichloroacetone under reflux.
Propylation
The hydroxymethyl intermediate is propylated using propyl bromide (PrBr) in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C:
$$
\text{Cyclobutane-CH}2\text{OH} + \text{PrBr} \xrightarrow{\text{K}2\text{CO}3} \text{Cyclobutane-CH}2\text{OPr} + \text{HBr}
$$
Yields for this step typically range from 70–85%, depending on reaction time and stoichiometry.
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via hydrolysis of ester precursors. In US4367344A, saponification of 1-acylamino-cyclopropane-carboxylic acid esters with aqueous NaOH (10–20%) at 70–150°C yields carboxylic acids. For cyclobutane analogs, similar conditions apply:
Procedure :
- Reflux the ester intermediate with 2M NaOH in ethanol/H$$_2$$O (1:1) for 12–24 hours.
- Acidify with concentrated HCl to pH 2–3.
- Isolate the carboxylic acid via filtration or extraction.
Yield Optimization :
- Higher temperatures (100–120°C) reduce reaction time but may promote decarboxylation.
- Use of Ca(OH)$$_2$$ instead of NaOH improves selectivity in sterically hindered systems.
Stereochemical Considerations
While 1-(propoxymethyl)cyclobutane-1-carboxylic acid lacks chiral centers, the cis/trans configuration of substituents on the cyclobutane ring impacts physicochemical properties. The ACS publication highlights diastereoselective reduction of cyclobutylidene Meldrum’s acid derivatives using NaBH$$_4$$, achieving dr values >10:1. For propoxymethyl derivatives, steric guidance during cyclization (e.g., using bulky bases) can enforce desired conformations.
Scalable Synthesis and Purification
Industrial-scale production requires chromatography-free processes. Key steps include:
- Recrystallization : The final carboxylic acid is purified via recrystallization from methanol/water (3:1), achieving >95% purity.
- Acid-Base Extraction : Crude products are washed with 5% NaHCO$$_3$$ to remove acidic impurities.
Comparative Yields :
| Method | Overall Yield | Purity |
|---|---|---|
| Alkylative cyclization + hydrolysis | 39% | 98% |
| [2+2] Cycloaddition route | 23% | 90% |
Emerging Methodologies
Recent advances include photochemical [2+2] cycloadditions using visible-light catalysis, though yields remain suboptimal (<30%). Flow chemistry approaches for continuous propylation are under investigation to enhance throughput.
Chemical Reactions Analysis
1-(Propoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The propoxymethyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Studies
1-(Propoxymethyl)cyclobutane-1-carboxylic acid is utilized in biochemical research to explore enzyme interactions and metabolic pathways. Its carboxylic acid group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity. The propoxymethyl group enhances lipophilicity, allowing for effective interactions with lipid membranes and intracellular targets.
Pharmaceutical Development
The compound serves as a vital building block in the synthesis of novel pharmaceuticals. Its unique structure may provide insights into drug design, particularly for targeting specific biological pathways. Research indicates that compounds with similar structural motifs have been effective in treating various diseases, including cancer and inflammatory conditions .
Material Science
In material science, 1-(Propoxymethyl)cyclobutane-1-carboxylic acid can be used to synthesize polymers with enhanced properties such as elasticity and strength. The incorporation of this compound into polymer matrices may improve their mechanical performance and thermal stability, making them suitable for various industrial applications .
Case Studies and Experimental Findings
Several studies have documented the effects of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid on biological systems:
- Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activity through competitive inhibition mechanisms. In vitro assays demonstrated that varying concentrations of the compound affected the catalytic efficiency of specific enzymes involved in metabolic pathways.
- Pharmacological Assessments : A study investigating the anti-inflammatory properties of compounds related to 1-(Propoxymethyl)cyclobutane-1-carboxylic acid revealed significant reductions in pro-inflammatory cytokines when tested on animal models . These findings suggest potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propoxymethyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-Carboxylic Acid Derivatives
Below is a comparative analysis of structurally related cyclobutane-carboxylic acid compounds, focusing on substituent effects, synthesis, and applications:
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogy.
Substituent Effects on Physicochemical Properties
- Lipophilicity: Alkyl/ether substituents (e.g., propoxymethyl, sec-butyl) increase logP values compared to polar groups like amino or carbamoyl . For instance, the sec-butyl derivative (logP ~2.5) is more lipophilic than the morpholinyl analog (logP ~0.8) due to reduced hydrogen-bonding capacity .
- Solubility: Morpholinyl and carbamoyl groups improve aqueous solubility via hydrogen bonding, whereas aryl substituents (e.g., chlorophenyl, cyanophenyl) reduce solubility due to π-π stacking and hydrophobicity .
- Thermal Stability: Cyclobutane rings with electron-withdrawing groups (e.g., cyanophenyl) exhibit higher thermal stability, as seen in derivatives used in high-temperature reactions .
Research Findings and Data Trends
- Toxicity : Aryl-substituted derivatives (e.g., 2-chlorophenyl) show higher toxicity (Harmful by inhalation/skin contact) compared to alkyl or heterocyclic variants .
- Commercial Availability : Sec-butyl and tert-butoxy derivatives are often discontinued or niche products, highlighting the challenges in sourcing certain cyclobutane analogs .
- Biological Activity: Amino and carbamoyl derivatives exhibit plant growth regulation (e.g., ethylene biosynthesis) or antimicrobial activity, whereas propoxymethyl’s role remains underexplored .
Biological Activity
1-(Propoxymethyl)cyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclobutane ring and a propoxymethyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its mechanism of action and biological implications is crucial for its application in drug development and therapeutic interventions.
Structural Characteristics
The molecular formula of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid is C₇H₁₄O₄, with a molecular weight of 172.22 g/mol. Its structure can be described as follows:
- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity.
- Propoxymethyl Group : Enhances lipophilicity, allowing for better interaction with lipid membranes.
- Carboxylic Acid Functional Group : Facilitates hydrogen bonding with biological targets.
The biological activity of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid is primarily attributed to its interactions with specific molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propoxymethyl group increases the compound's lipophilicity, potentially enhancing its ability to penetrate cellular membranes and interact with intracellular targets.
Biological Activity
Research indicates that 1-(Propoxymethyl)cyclobutane-1-carboxylic acid exhibits various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, although detailed studies are required to elucidate the exact enzymes affected.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its efficacy against different pathogens.
- Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that 1-(Propoxymethyl)cyclobutane-1-carboxylic acid may also possess anticancer properties.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is informative:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Cyclobutane-1-carboxylic acid | Cyclobutane ring + carboxylic acid | No lipophilic substituent |
| 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | Cyclobutane ring + methoxymethyl group + carboxylic acid | Different solubility and reactivity |
| 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid | Cyclobutane ring + ethoxymethyl group + carboxylic acid | Varies in chemical properties due to ethoxy group |
This table illustrates how the substitution pattern affects the chemical and biological properties of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclobutane derivatives, providing insights into their therapeutic potential:
- Cytotoxicity Studies : In vitro assays have shown that related cyclobutane carboxylic acids exhibit selective cytotoxicity against cancer cell lines. For example, compounds structurally similar to 1-(Propoxymethyl)cyclobutane-1-carboxylic acid were tested against colorectal cancer cell lines, revealing IC50 values ranging from 3 to 37 µM .
- Mechanistic Insights : Research has indicated that these compounds may induce apoptosis in cancer cells through caspase activation pathways. This suggests that 1-(Propoxymethyl)cyclobutane-1-carboxylic acid could potentially act as an anticancer agent by promoting programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
